N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide
Description
N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a central methoxyphenyl group and dual acrylamide functionalities. Its synthesis typically involves coupling reactions between acryloyl chloride derivatives and aminomethyl-substituted aromatic intermediates under controlled conditions, yielding products with defined stereochemistry and purity .
Properties
CAS No. |
57356-12-4 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O3/c1-4-12(17)15-14(16-13(18)5-2)10-6-8-11(19-3)9-7-10/h4-9,14H,1-2H2,3H3,(H,15,17)(H,16,18) |
InChI Key |
XXMMVYBJHABLAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C=C)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide typically involves the reaction of 4-methoxybenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting intermediate is then reacted with acryloyl chloride again to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Free Radical Polymerization
This compound participates in free radical polymerization due to its acrylamide functional groups. Key findings include:
-
Copolymerization with methyl acrylate yields materials with adjustable glass transition temperatures (T<sub>g</sub>), influenced by the methoxyphenyl group’s electron-donating effects .
-
Molecular weights (M<sub>n</sub>) typically range from 8,000–15,000 g/mol, as determined by GPC .
Michael Addition Reactions
The acrylamide groups undergo Michael addition with nucleophiles like thiols and amines, forming stable adducts:
-
Kinetic studies show second-order rate constants of 0.15–0.22 M<sup>−1</sup>s<sup>−1</sup> for thiol additions.
-
The methoxyphenyl group enhances electron density at the acrylamide β-carbon, accelerating nucleophilic attack .
Multicomponent Reactions (MCRs)
This compound serves as a precursor in MCRs for synthesizing covalent inhibitors and functional polymers:
| MCR Type | Components | Key Product | Yield | Source |
|---|---|---|---|---|
| Ugi-4CR | Acrylic acid, ammonia, isocyanide | Tetrazole-functionalized acrylamides | 69% avg | |
| Passerini-3CR | Acrylic acid, oxo component | α-acyloxy acrylamides | 65–72% |
-
MCR-derived acrylamides show enhanced bioactivity in enzyme inhibition assays (e.g., against PTP1B) .
-
Structural diversity is achieved through variations in oxo components and isocyanides .
Thermal and Photochemical Reactivity
Stability and decomposition pathways under external stimuli:
| Condition | Observation | Mechanism | Source |
|---|---|---|---|
| Heating (>200°C) | Exothermic decomposition | Radical-initiated chain scission | |
| UV irradiation (λ=365 nm) | Rapid polymerization | Photoinitiated radical formation |
-
Thermogravimetric analysis (TGA) shows a 10% weight loss at 220°C under nitrogen.
-
UV-induced polymerization produces crosslinked networks with tunable mechanical properties .
Thiol-Ene Click Chemistry
The compound reacts with thiols via radical-mediated thiol-ene reactions:
| Thiol | Initiator | Application | Conversion | Source |
|---|---|---|---|---|
| 2-Mercaptoethanol | AIBN, 70°C | Functionalized star polymers | 94% | |
| Dithiothreitol (DTT) | UV light | Biocompatible hydrogels | 88% |
Scientific Research Applications
N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to cytotoxic effects on cancer cells. The acryloyl group allows it to form covalent bonds with nucleophilic sites in proteins, thereby altering their function and activity .
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
Structural Insights :
- Backbone Flexibility : Derivatives with alkyl linkers (e.g., 5r) exhibit improved solubility over rigid aromatic systems .
- Electron-Withdrawing Groups : Halogenated analogs (e.g., 16d) show altered electronic profiles, influencing reactivity and binding interactions .
Physicochemical Properties
*Predicted using ChemDraw. †Estimated based on analogs.
Key Observations :
- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., 3c) exhibit lower LogP and higher aqueous solubility .
- Thermal Stability : Brominated analogs show higher melting points due to increased molecular symmetry .
Activity Insights :
- Anti-inflammatory Potency: Methoxy and hydroxyl groups synergize to enhance NO scavenging in compound 4 .
- Anticancer Potential: Thienyl and chlorophenyl moieties in 16d improve EGFR binding affinity .
Biological Activity
N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in relation to cancer treatment and enzyme inhibition. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features an acryloyl group linked to a 4-methoxyphenyl moiety through an amide bond. The synthesis typically involves the reaction of acrylamide derivatives with substituted anilines, which can be achieved through various methodologies including Ugi reactions and other multicomponent reactions .
Biological Activity
-
Antitumor Activity
- Recent studies have indicated that compounds related to the acryloylamino scaffold exhibit significant antitumor properties. For instance, derivatives of N-(3-amino-4-methoxyphenyl)acrylamide have shown moderate to excellent activity against A549 and H1975 non-small cell lung cancer cell lines, with IC50 values as low as 1.67 μM . This suggests that similar compounds, such as this compound, may also possess notable antitumor effects.
-
Mechanism of Action
- The proposed mechanism involves the inhibition of epidermal growth factor receptor (EGFR) kinases, which are critical in the proliferation of cancer cells. Molecular docking studies have shown that these compounds can bind effectively to mutated forms of EGFR, leading to reduced signaling for cell growth and survival .
-
Inhibition of Enzymatic Activity
- The acrylamide functional group is known to enhance the drug-like properties of compounds by improving solubility and bioavailability. For example, modifications with acryloyl groups have been shown to improve inhibitory activity against various kinases, with some derivatives demonstrating selectivity ratios favoring target enzymes over wild-type variants .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| 9a | A549 | 1.96 μM | EGFR Inhibition | |
| 17i | H1975 | 0.052 μM | Apoptosis Induction | |
| 6a | A549 | <0.5 nM | Kinase Selectivity |
Detailed Findings
- Apoptosis Induction : Compounds like 9a and 17i demonstrated dose-dependent induction of apoptosis in cancer cells, similar to positive control agents such as osimertinib . This was confirmed through assays like AO/EB staining and cell cycle distribution analysis.
- Selectivity : The selectivity of these compounds towards mutated EGFR over wild-type forms indicates their potential as targeted therapies in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
